N-(2,4-Difluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
(2E)-N-(2,4-difluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenamide: is an organic compound characterized by its complex structure, which includes a difluorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2,4-difluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The difluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
Electronics: Incorporation into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The nitro group can also undergo bioreduction, forming reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
- (2E)-N-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenamide
- (2E)-N-(2,4-difluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide
- (2E)-N-(2,4-difluorophenyl)-3-[5-(3-aminophenyl)-2-furyl]-2-propenamide
Uniqueness:
- The presence of the difluorophenyl group provides unique electronic properties, enhancing the compound’s stability and reactivity.
- The combination of the nitrophenyl and furan groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
- Compared to similar compounds, the specific arrangement of functional groups in (2E)-N-(2,4-difluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenamide offers distinct biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H12F2N2O4 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H12F2N2O4/c20-13-4-7-17(16(21)11-13)22-19(24)9-6-15-5-8-18(27-15)12-2-1-3-14(10-12)23(25)26/h1-11H,(H,22,24)/b9-6+ |
InChI Key |
NMGYGRADLHKSEN-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)NC3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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